

Navigating the Safety Profile of Bis-acrylate-PEG6: A Technical Guide

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Compound of Interest

Compound Name: Bis-acrylate-PEG6

Cat. No.: B1610145

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data sheet (SDS) information for **Bis-acrylate-PEG6** (CAS No. 85136-58-9). Aimed at professionals in research and drug development, this document synthesizes available safety data, outlines relevant experimental methodologies based on OECD guidelines, and visually represents key safety and functional concepts.

Chemical and Physical Properties

Bis-acrylate-PEG6, with the molecular formula C18H30O9 and a molecular weight of 390.43, is utilized as a PROTAC (PROteolysis TArgeting Chimera) linker.^[1] Its physical form is generally a liquid.^[2] For optimal stability, it should be stored in a sealed container in a dry environment at temperatures between 2-8°C.^[2]

Property	Value	Source
CAS Number	85136-58-9	[2] [3]
Molecular Formula	C18H30O9	[3]
Molecular Weight	390.43	[3]
Physical Form	Liquid	[2]
Purity	≥ 98%	[2]
Storage Temperature	2-8°C (Sealed, dry)	[2]
Synonyms	3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate	[2]

Toxicological Profile and Hazard Identification

Bis-acrylate-PEG6 is classified under the Globally Harmonized System (GHS) with several key hazards. It is harmful if swallowed and poses a significant risk to aquatic life with long-lasting effects.

Hazard Classification	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation
Acute Aquatic Toxicity	Category 1	H400: Very toxic to aquatic life
Chronic Aquatic Toxicity	Category 1	H410: Very toxic to aquatic life with long lasting effects

Experimental Protocols for Safety Assessment

The toxicological classifications of **Bis-acrylate-PEG6** are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

Acute oral toxicity studies aim to determine the adverse effects that occur shortly after a single oral dose of a substance.^[4] These guidelines provide methods to rank and classify a substance according to the GHS.^[4]

- Principle: A single dose of the test substance is administered to fasted animals, typically rodents.^[5]
- Methodology: The test can follow several procedures, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), or the Up-and-Down Procedure (TG 425).^{[4][6]} The choice of method influences the number of animals used and the precision of the resulting LD50 estimate.^[4]
- Observations: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.^{[5][7]} Body weight changes are also monitored.^[5]
- Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically derived single dose expected to cause death in 50% of the animals.^[5]

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation.^[8]

- Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.^[9]
- Methodology: The test chemical is applied topically to the RhE tissue.^[9] After a specific exposure time, the chemical is removed, and the tissue is incubated.^[9]

- Observations: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically.[9][10]
- Endpoint: A reduction in cell viability below a certain threshold (e.g., $\leq 50\%$) indicates that the chemical is an irritant.[8][9]

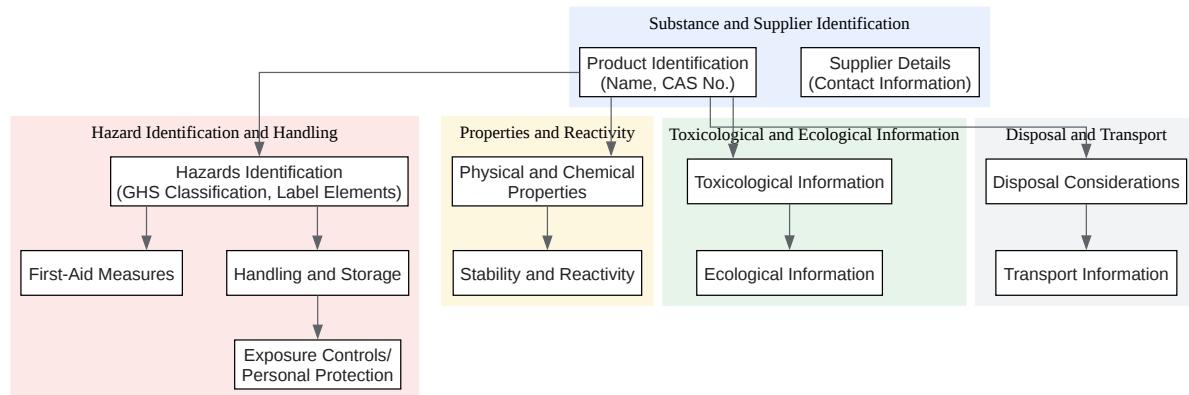
Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

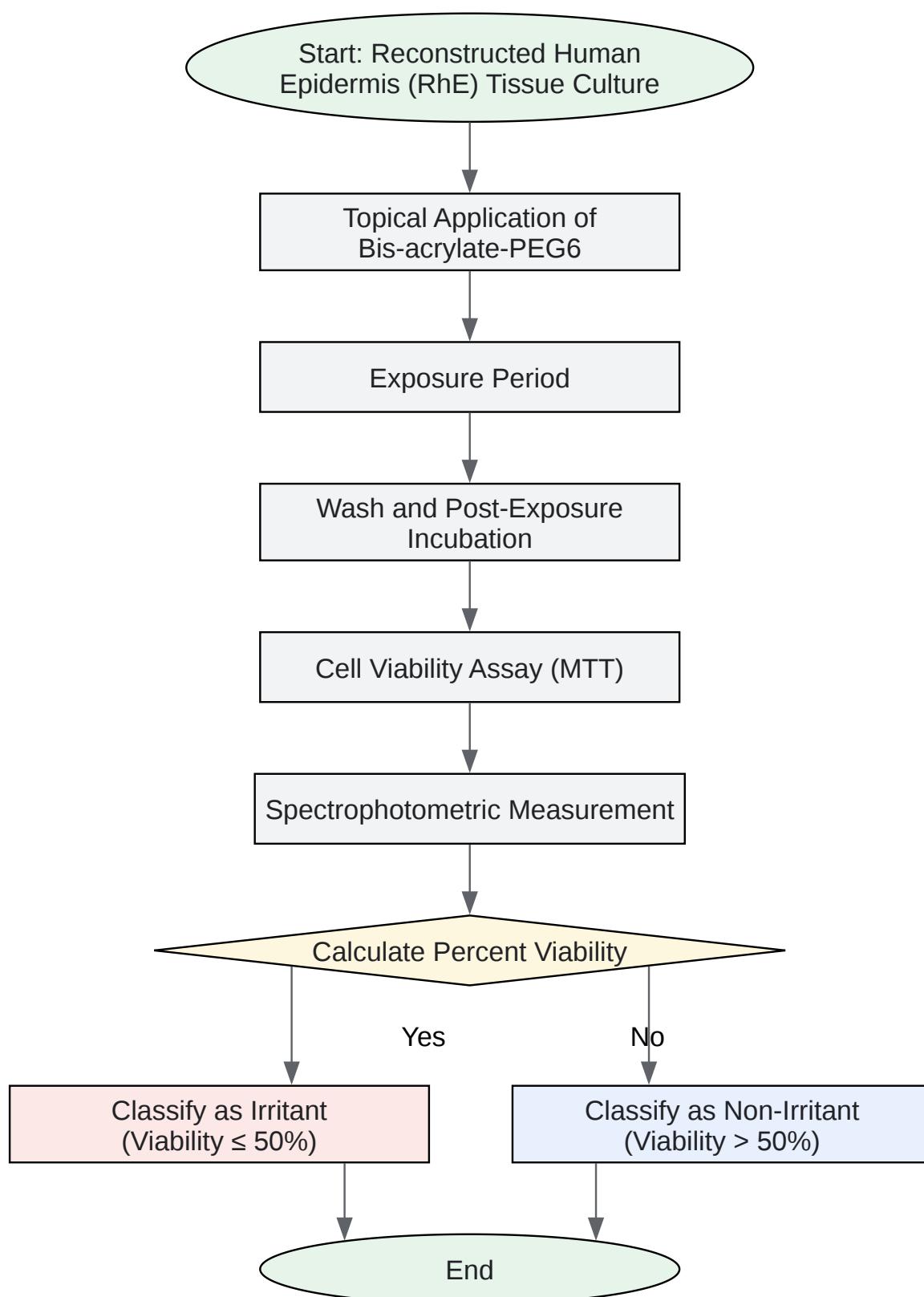
This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[11][12]

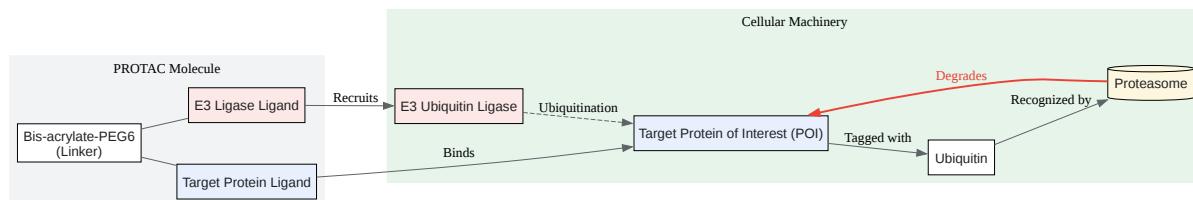
- Principle: The test substance is applied in a single dose to one eye of an experimental animal, typically a rabbit, with the untreated eye serving as a control.[12]
- Methodology: Before the test, a weight-of-the-evidence analysis of existing data is performed to avoid unnecessary animal testing.[3] If the test is necessary, analgesics and anesthetics are used to minimize pain and distress.[3]
- Observations: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours after application) for lesions of the conjunctiva, cornea, and iris.[11] The reversibility of any observed effects is also assessed for up to 21 days.[11]
- Endpoint: The severity and reversibility of eye lesions are scored to determine the irritation or corrosion potential.[12]

Visualizing Safety and Functional Information

The following diagrams illustrate key workflows and the biological context of **Bis-acrylate-PEG6**.







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